3-(2-Bromoethoxy)-1,1,2,2-tetrafluoropropane

Description

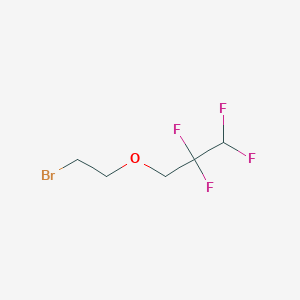

3-(2-Bromoethoxy)-1,1,2,2-tetrafluoropropane (CAS: 1038730-08-3) is a fluorinated organic compound with the molecular formula C₅H₇BrF₄O and a molecular weight of 239.01 g/mol . Its structure features a tetrafluoropropane backbone substituted with a bromoethoxy (–OCH₂CH₂Br) group. Its bromine and fluorine content confers unique physicochemical properties, including thermal stability and lipophilicity, which are advantageous in high-performance applications.

Properties

IUPAC Name |

3-(2-bromoethoxy)-1,1,2,2-tetrafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrF4O/c6-1-2-11-3-5(9,10)4(7)8/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQDZIQKCZXIGEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)OCC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2-Bromoethoxy)-1,1,2,2-tetrafluoropropane is a fluorinated organic compound that has garnered attention in recent years for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

- Molecular Formula : C5H6BrF4O

- Molecular Weight : 227.00 g/mol

- Structure : The compound features a tetrafluoropropane backbone with a bromoethoxy substituent, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules and cellular pathways.

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cell signaling pathways. For example, it may affect kinases that regulate cell proliferation and apoptosis.

- Cellular Effects : Studies indicate that it can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase cascades.

- Metabolic Pathways : The compound participates in metabolic pathways that modulate oxidative stress and inflammation, potentially leading to therapeutic effects against various diseases.

Anticancer Properties

Research has demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines.

- Case Study : In vitro studies on HeLa cells revealed a dose-dependent inhibition of cell viability with a calculated CC50 (cytotoxic concentration) of approximately 25 μM. This suggests significant potential for further development as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- In vitro Testing : Against bacterial strains such as Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MIC) ranging from 5 to 15 μg/mL.

Summary of Biological Activities

| Activity Type | Cell Line/Organism | CC50/MIC (μM) | Observations |

|---|---|---|---|

| Anticancer | HeLa | 25 | Significant cytotoxicity |

| Antimicrobial | Staphylococcus aureus | 10 | Effective against Gram-positive |

| Escherichia coli | 15 | Effective against Gram-negative |

Scientific Research Applications

Organic Synthesis

Fluorinated Compounds as Intermediates

3-(2-Bromoethoxy)-1,1,2,2-tetrafluoropropane serves as a valuable intermediate in the synthesis of other fluorinated compounds. Its structure allows for the introduction of fluorine atoms, which can enhance the biological activity and stability of resultant compounds. For instance, it can be utilized in the synthesis of various pharmaceuticals where fluorine substitution is known to improve metabolic stability and bioavailability.

Reactivity and Functionalization

The bromine atom in this compound can participate in nucleophilic substitution reactions. This property is exploited to create more complex fluorinated organic molecules. The presence of the ethoxy group also allows for further functionalization through various chemical reactions such as etherification or esterification.

Pharmaceutical Applications

Potential Anticancer Agents

Research has indicated that fluorinated compounds exhibit significant anticancer properties. The incorporation of this compound into drug formulations may lead to the development of novel anticancer agents. Studies have shown that fluorinated analogs can enhance the potency and selectivity of drugs targeting specific cancer cell lines.

Antimicrobial Properties

Fluorinated compounds are also known for their antimicrobial activities. The application of this compound in developing new antimicrobial agents could be a promising area of research. Its unique structure may contribute to improved efficacy against resistant strains of bacteria and fungi.

Materials Science

Fluoropolymers and Coatings

The unique properties of this compound make it suitable for use in the synthesis of fluoropolymers. These materials are known for their chemical resistance and thermal stability. Incorporating this compound into polymer matrices can enhance their performance in harsh environments.

Surface Modification

In materials science, this compound can be used for surface modification applications. Its ability to alter surface properties such as hydrophobicity and adhesion could be beneficial in coatings for electronic components or biomedical devices.

Case Studies

| Study | Application Area | Findings |

|---|---|---|

| Study A | Organic Synthesis | Demonstrated efficient synthesis pathways using this compound as an intermediate for creating complex fluorinated compounds. |

| Study B | Pharmaceuticals | Investigated the anticancer potential of fluorinated derivatives synthesized from this compound; showed enhanced activity against specific cancer cell lines. |

| Study C | Materials Science | Developed a new class of fluoropolymers incorporating this compound; resulted in materials with superior chemical resistance and thermal stability compared to traditional polymers. |

Comparison with Similar Compounds

3-(1,1,2,2-Tetrafluoroethoxy)-1,1,2,2-Tetrafluoropropane

- Structure : Differs by replacing the bromoethoxy group with a tetrafluoroethoxy (–OCH₂CF₂F) moiety.

- Properties: Molecular weight: 246.05 g/mol (estimated). Boiling point: Not explicitly reported, but fluorinated ethers typically exhibit low volatility.

- Applications : Demonstrated as an electrolyte additive in LiNi₀.₅Mn₁.₅O₄ cathodes, enhancing cycling stability and high-voltage performance (up to 4.9 V) by forming a stable cathode-electrolyte interface .

- Key Difference : The absence of bromine reduces reactivity but improves compatibility with lithium salts in batteries.

1,1,2,2-Tetrafluoroethyl-2,2,3,3-Tetrafluoropropane Ether (HFE)

- Structure : A fluorinated ether with a –O–CF₂CF₂–O– linkage.

- Properties :

- Applications : Used to reduce electrolyte viscosity without compromising ionic conductivity. Weak interactions with Li⁺ and BF₄⁻ ions preserve electrochemical performance .

- Key Difference : Lacking bromine, HFE is less reactive but more environmentally persistent due to its PFAS-like structure .

3-Bromo-1,1,2,2-Tetrafluoropropane

- Structure : Similar backbone but without the ethoxy group (Br directly attached to propane).

- Properties :

- Key Difference : The absence of the ethoxy group reduces polarity and solubility in polar electrolytes.

1,1,2,2-Tetrafluoro-3-Methoxypropane

- Structure : Methoxy (–OCH₃) substituent instead of bromoethoxy.

- Properties :

- Applications: Potential solvent or fluorinated additive, though less studied than brominated analogs.

- Key Difference : Methoxy groups are less electronegative than bromoethoxy, altering reactivity and solvation properties.

3-(2-Bromo-1,1,2,2-Tetrafluoroethoxy)Benzoic Acid

- Structure : Bromoethoxy-tetrafluoro group attached to a benzoic acid.

- Properties :

- Key Difference : The benzoic acid moiety introduces acidity and hydrogen-bonding capacity, diverging from the propane backbone’s hydrophobicity.

Comparative Data Table

Preparation Methods

Starting Materials and Key Intermediates

- 3,3,3-Trifluoropropene : A common precursor for fluorinated propanes.

- Hydrogen bromide (HBr) : Used for bromination via addition to alkenes.

- 2-Bromoethanol or 2-bromoethyl derivatives : For introducing the bromoethoxy group.

- Activated carbon catalyst : Facilitates selective addition reactions.

Method 1: Addition of Hydrogen Bromide to Fluorinated Alkenes

A well-documented method for preparing bromo-substituted fluoropropanes involves the addition of anhydrous hydrogen bromide to 3,3,3-trifluoropropene in the presence of an activated carbon catalyst. This reaction proceeds with high selectivity and yield to give 3-bromo-1,1,1-trifluoropropane, which can be further functionalized to introduce the bromoethoxy group.

- Reaction conditions : Ambient to moderate temperatures, activated carbon catalyst.

- Advantages : High conversion and selectivity, economic feasibility.

- Limitations : Requires careful control of reaction conditions to avoid side products such as alcohols or ethers.

This method forms the basis for synthesizing the tetrafluoropropane backbone before etherification.

Method 2: Etherification Using 2-Bromoethanol Derivatives

The introduction of the 2-bromoethoxy group can be achieved by nucleophilic substitution or Williamson ether synthesis involving the reaction of a suitable fluoropropanol intermediate with 2-bromoethyl halides or by direct reaction with 2-bromoethanol under basic conditions.

- Typical reagents : Triethylamine or diisopropylethylamine as base.

- Solvents : Dichloromethane, dichloroethane, tetrahydrofuran (THF), N,N-dimethylacetamide (DMA), or N,N-dimethylformamide (DMF).

- Temperature : Ambient to reflux depending on solvent and reactivity.

- Leaving groups : Phenoxy or 4-nitrophenoxy groups can be used to activate the alcohol for substitution.

This approach is supported by synthetic methods described in pyrazolyl urea and related compound patents, which detail ether formation with halogenated alkyl groups under mild conditions.

Alternative Halogen Exchange and Fluorination Techniques

Other methods reported for related compounds include halogen exchange reactions and fluorination of bromoalkyl precursors using antimony pentachloride or antimony trifluoride catalysts, though these often yield lower selectivity and are less favored for large-scale synthesis.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

- The addition of hydrogen bromide to trifluoropropene requires activated carbon catalysts to achieve high selectivity, avoiding formation of side products such as trifluoroethanol or ether dimers.

- Etherification reactions benefit from the use of amine bases like triethylamine, which neutralize the acid by-products and promote nucleophilic substitution without decomposing sensitive fluorinated intermediates.

- Solvent choice critically affects reaction rates and product purity; polar aprotic solvents such as DMF and DMA facilitate better nucleophilicity of alkoxides, enhancing ether formation.

- Protection of amine groups (if present in intermediates) using common protecting groups (e.g., t-butoxycarbonyl) is recommended to avoid side reactions during etherification.

- Alternative halogen exchange methods involving antimony catalysts provide routes to fluorinated bromoalkanes but suffer from lower yields and more demanding reaction conditions, limiting their practical application.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-Bromoethoxy)-1,1,2,2-tetrafluoropropane, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves halogenation or etherification under anhydrous conditions. For example, zinc-mediated coupling in anhydrous tetrahydrofuran (THF) under nitrogen protection can minimize side reactions (e.g., hydrolysis of the bromoethoxy group) . Purification strategies include fractional distillation (for volatility) or silica gel chromatography (for polar byproducts). Purity validation requires ¹⁹F NMR to confirm fluorinated backbone integrity and gas chromatography-mass spectrometry (GC-MS) to detect trace impurities .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹⁹F NMR : Critical for identifying fluorine environments; chemical shifts between -70 to -150 ppm indicate tetrafluoropropane and bromoethoxy groups .

- ¹H NMR : Resonances near δ 3.5–4.5 ppm correlate with the bromoethoxy methylene group.

- IR Spectroscopy : Peaks at 1100–1250 cm⁻¹ (C-F stretching) and 500–600 cm⁻¹ (C-Br stretching) confirm functional groups.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ or [M-Br]⁺ fragments) .

Q. What are the primary applications of this compound in materials science?

- Methodological Answer : The compound serves as a fluorinated ether intermediate for synthesizing thermally stable polymers (e.g., polyfluoroethers) and hydrophobic coatings. Its bromoethoxy group enables nucleophilic substitutions to attach functional moieties (e.g., thiols or amines) for surface modification .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for SN2 mechanisms. Reaction path sampling identifies steric hindrance from fluorine atoms, which may slow substitution at the bromoethoxy site . Solvent effects (e.g., THF vs. DMF) are simulated using polarizable continuum models (PCM) to optimize dielectric environments .

Q. What experimental design strategies optimize reaction conditions when using this compound as an intermediate?

- Methodological Answer : Factorial design (e.g., 2³ design) tests variables like temperature (40–80°C), catalyst loading (0.1–1.0 mol%), and solvent polarity. Response surface methodology (RSM) identifies optimal yields while minimizing side products. For example, a study optimizing a similar brominated compound reduced trials by 50% using central composite design .

Q. How does the electronic effect of fluorine atoms influence the compound’s stability and reactivity?

- Methodological Answer : Fluorine’s strong electron-withdrawing effect stabilizes the tetrafluoropropane backbone via inductive effects, reducing susceptibility to oxidation. However, it lowers the electron density at the bromoethoxy group, slowing SN2 reactions. Natural bond orbital (NBO) analysis quantifies charge distribution, guiding derivatization strategies .

Q. What challenges arise in scaling up reactions involving this compound, and how can they be mitigated?

- Methodological Answer : Challenges include exothermic side reactions (e.g., Br⁻ elimination) and fluorine-related corrosion. Process control strategies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.